molecular formula C18H28ClN3OS B2663445 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride CAS No. 1217040-13-5

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride

Cat. No.: B2663445
CAS No.: 1217040-13-5
M. Wt: 369.95
InChI Key: SOKIHJCPBZZGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride is a useful research compound. Its molecular formula is C18H28ClN3OS and its molecular weight is 369.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Identification

A study on KRO-105714, a derivative structurally similar to N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride, identified its metabolic pathways and metabolites in human liver microsomes. This derivative showed anti–atopic dermatitis activity and was metabolized into four main metabolites through CYP3A4-mediated reactions, highlighting the enzyme's role in the metabolism of such compounds (Song et al., 2014).

Antiallergy Activity

Research into N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated potent antiallergy activities in the rat PCA model. These compounds, through a series of synthetic steps, were evaluated for their efficacy as antiallergy agents, indicating the therapeutic potential of thiazolyl derivatives in allergy treatment (Hargrave et al., 1983).

Inhibitors of Stearoyl-CoA Desaturase-1

Another derivative, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, was identified as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1), demonstrating the potential of thiazolyl derivatives in targeting metabolic disorders (Uto et al., 2009).

Antimicrobial and Antifungal Agents

Synthesis and evaluation of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed potent activity against various pathogenic strains, showcasing the utility of these compounds in developing new antimicrobials (Bikobo et al., 2017).

Photovoltaic Performance Enhancement

Novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells were synthesized, highlighting the application of thiazolyl derivatives in improving light-harvesting capabilities for solar energy conversion (Han et al., 2015).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,2-dimethylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS.ClH/c1-6-20(7-2)12-13-21(16(22)18(3,4)5)17-19-14-10-8-9-11-15(14)23-17;/h8-11H,6-7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKIHJCPBZZGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.